2-(1h-Tetrazol-5-yl)aniline
Overview
Description
2-(1H-Tetrazol-5-yl)aniline is a heterocyclic aromatic compound with the molecular formula C7H7N5 It consists of a benzene ring substituted with an aniline group and a tetrazole ring
Mechanism of Action
Target of Action
For instance, some tetrazole compounds act as negative allosteric modulators of the glucagon-like peptide-1 receptor (GLP-1R) .
Mode of Action
It’s known that tetrazole rings can act as bioisosteric substituents of carboxylic acid fragments . This means they can mimic the function of carboxylic acid in biological systems, potentially influencing the activity of the compound.
Biochemical Pathways
Given the potential interaction with glp-1r, it could influence pathways related to glucose metabolism .
Result of Action
Some tetrazole compounds have shown significant cytotoxic effects , suggesting potential applications in cancer therapy.
Biochemical Analysis
Cellular Effects
Tetrazoles are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Tetrazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Tetrazol-5-yl)aniline typically involves the cycloaddition reaction of aniline derivatives with azides. One common method includes the reaction of 2-nitroaniline with sodium azide in the presence of a reducing agent such as iron powder. The reaction proceeds through the formation of an intermediate nitroso compound, which subsequently undergoes cyclization to form the tetrazole ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-(1H-Tetrazol-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder or catalytic hydrogenation are used.
Substitution: Reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
2-(1H-Tetrazol-5-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
- 2-(1H-Tetrazol-1-yl)aniline
- 4-(1H-Tetrazol-5-yloxy)aniline
- 2-Methyl-5-(1H-tetrazol-1-yl)aniline
- 3-(5-Methyl-1H-tetrazol-1-yl)aniline
Comparison: 2-(1H-Tetrazol-5-yl)aniline is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. Compared to other tetrazole derivatives, it may exhibit different binding affinities and selectivities for molecular targets, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
2-(2H-tetrazol-5-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-6-4-2-1-3-5(6)7-9-11-12-10-7/h1-4H,8H2,(H,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUCGQKSPWMDAEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNN=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10298976 | |
Record name | 2-(1h-tetrazol-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10298976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18216-38-1 | |
Record name | 18216-38-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127214 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(1h-tetrazol-5-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10298976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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